molecular formula C21H28N6O4S B11244222 1-(6-(4-((4-Methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane

1-(6-(4-((4-Methyl-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane

Cat. No.: B11244222
M. Wt: 460.6 g/mol
InChI Key: WELPUEOBJGJXAX-UHFFFAOYSA-N
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Description

1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a pyridazine ring, and a sulfonyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with piperazine to form 4-(4-methyl-3-nitrobenzenesulfonyl)piperazine . This intermediate is then reacted with 6-chloropyridazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the piperazine and pyridazine rings can interact with various receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H28N6O4S

Molecular Weight

460.6 g/mol

IUPAC Name

1-[6-[4-(4-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane

InChI

InChI=1S/C21H28N6O4S/c1-17-6-7-18(16-19(17)27(28)29)32(30,31)26-14-12-25(13-15-26)21-9-8-20(22-23-21)24-10-4-2-3-5-11-24/h6-9,16H,2-5,10-15H2,1H3

InChI Key

WELPUEOBJGJXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)[N+](=O)[O-]

Origin of Product

United States

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